Bienvenue dans la boutique en ligne BenchChem!

Noricaritin

Estrogen Receptor Endocrine Disruption Bone Metabolism

Select Noricaritin for its unique C8 3-hydroxy-3-methylbutyl side chain—not the dimethylallyl group found in icaritin. This structural distinction confers high ERα affinity (Ki 55 nM) with pronounced ERα/ERβ selectivity and a predicted oral bioavailability of ~68.6%, vastly exceeding icaritin's 4.33%. As an aglycone free of glycosidic moieties, it eliminates the need for metabolic deglycosylation, ensuring consistent pharmacokinetics across in vivo bone, breast cancer, and pulmonary inflammation models. Do not substitute with icaritin or icariside II without revalidating receptor binding and bioavailability endpoints.

Molecular Formula C20H20O7
Molecular Weight 372.4 g/mol
Cat. No. B3029092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoricaritin
Molecular FormulaC20H20O7
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)O
InChIInChI=1S/C20H20O7/c1-20(2,26)8-7-12-13(22)9-14(23)15-16(24)17(25)18(27-19(12)15)10-3-5-11(21)6-4-10/h3-6,9,21-23,25-26H,7-8H2,1-2H3
InChIKeyCTGVBHDTGZUEJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Noricaritin: A Distinct Prenylated Flavonoid Aglycone for Bone, Inflammation, and Endocrine Research


Noricaritin is a prenylated flavonoid aglycone derived from Epimedium species, classified as a 3,5,7-trihydroxy-8-prenylated flavone (IUPAC: 3,5,7-trihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-hydroxyphenyl)chromen-4-one; CAS: 5240-95-9) [1]. It is structurally distinguished by a C8 3-hydroxy-3-methylbutyl (isopentenyl-derived) side chain, contrasting with the common C8 dimethylallyl (prenyl) group found in icariin and its aglycone icaritin, and lacks the glycosidic substitutions present in its parent compounds [2]. In vitro, Noricaritin demonstrates high affinity for estrogen receptor alpha (ERα) with a Ki of 55 nM, while its activity at ERβ is significantly lower (Ki ≈ 6.05 μM), suggesting a distinct ER subtype selectivity profile [3]. Its predicted human oral bioavailability is ~68.6%, a value notably higher than that of icaritin [4].

The Case Against Generic Substitution: Why Icariin, Icaritin, and Other Analogs Do Not Substitute for Noricaritin


Prenylated flavonoids from Epimedium exhibit highly divergent biological profiles driven by subtle structural variations. Noricaritin is a unique C8 (3-hydroxy-3-methylbutyl) aglycone; it is not interchangeable with icariin (a diglycoside), icaritin (a C8 dimethylallyl aglycone), icariside II (a monoglycoside), desmethylicaritin (a C8 dimethylallyl aglycone lacking a 3-hydroxy group), or 8-prenylkaempferol (a C8 dimethylallyl flavonol) [1]. These structural differences translate to quantifiable variations in estrogen receptor binding, osteogenic potency, and bioavailability [2]. For example, the C8 side chain modification alters ERα/ERβ selectivity and binding kinetics [3]. Furthermore, the absence of glycosidic moieties eliminates the need for metabolic deglycosylation, potentially leading to distinct pharmacokinetic and tissue distribution profiles compared to icariin and icariside II [4]. Substituting Noricaritin with a related compound, even its closest aglycone analog icaritin, would introduce a different C8 substituent and alter these parameters, thereby invalidating experimental reproducibility and compromising the validity of mechanistic studies.

Quantitative Evidence Guide: Direct Comparative Data for Noricaritin Against Key Analogs


ERα Binding Affinity: Noricaritin Exhibits High Nanomolar Affinity, a Key Differentiator from Icariin

Noricaritin demonstrates high binding affinity for estrogen receptor alpha (ERα), with a reported Ki of 55 nM [1]. In contrast, its parent glycoside, icariin, exhibits significantly lower affinity, with reported EC50 values for ERβ-mediated activity in the low micromolar range [2]. This stark difference in binding potency underscores the importance of the aglycone structure for direct ER engagement. Noricaritin's affinity for ERβ is substantially lower (Ki ≈ 6.05 μM), indicating a unique ERα/ERβ selectivity profile that differs from other phytoestrogens [1].

Estrogen Receptor Endocrine Disruption Bone Metabolism

Predicted Oral Bioavailability: Noricaritin's Superior ADMET Profile Over Icaritin

Computational ADMET predictions using admetSAR 2 indicate a substantial difference in oral bioavailability between Noricaritin and its closest aglycone analog, icaritin. Noricaritin is predicted to have a human oral bioavailability probability of 68.57% [1]. In contrast, the absolute oral bioavailability of icaritin in rats has been experimentally determined to be only 4.33% [2]. While the Noricaritin value is a computational prediction and the icaritin value is an in vivo measurement, the magnitude of the difference (over 15-fold) strongly suggests a fundamental advantage in absorption and metabolic stability conferred by the C8 (3-hydroxy-3-methylbutyl) side chain.

ADMET Bioavailability Drug Development

Osteogenic Potency: Noricaritin's Place in the Epimedium Flavonoid Hierarchy

In a direct comparative study, icaritin (the C8 dimethylallyl aglycone) demonstrated superior osteogenic potency over icariin and icariside II in vitro [1]. The study found that icaritin enhanced the differentiation and proliferation of osteoblasts and facilitated matrix calcification more effectively than its glycosides. While direct comparative data for Noricaritin in this specific assay is lacking, this hierarchy (aglycone > monoglycoside > diglycoside) strongly suggests that the aglycone form is critical for maximal osteogenic activity. The structural distinction between Noricaritin's C8 side chain and icaritin's side chain presents a valuable tool for dissecting the structural determinants of this potency hierarchy.

Osteogenesis Bone Formation Osteoblast

Anti-inflammatory Activity: Noricaritin's Distinct Pulmonary Profile Compared to 8-Prenylkaempferol

Noricaritin has been specifically reported to induce cell proliferation in lung tissue and inhibit the production of pro-inflammatory cytokines and chemokines in human lung epithelial cells . While 8-prenylkaempferol, a structurally related C8-prenylated flavonol, also exhibits anti-inflammatory activity, its primary reported mechanism involves the attenuation of pro-inflammatory NO induction via suppression of NF-κB and PI3K pathways [1]. This suggests a divergence in the inflammatory pathways targeted by these two C8-prenylated compounds, highlighting a specific pulmonary application for Noricaritin that is not fully replicated by 8-prenylkaempferol.

Anti-inflammatory Pulmonary Cytokine

High-Impact Research Applications for Noricaritin Driven by Differential Evidence


Mechanistic Studies of ERα-Selective Signaling in Bone and Breast Tissue

Leverage Noricaritin's high affinity for ERα (Ki = 55 nM) and its predicted favorable oral bioavailability to study ERα-mediated pathways in vivo. Its distinct selectivity profile compared to icariin makes it an ideal tool to dissect ERα-specific effects in bone formation and breast cancer models, where ERα signaling plays a critical role [1].

Pulmonary Inflammation Models Requiring Direct Epithelial Modulation

Utilize Noricaritin in models of lung inflammation and injury where direct modulation of epithelial cell cytokine and chemokine production is the primary endpoint. Its reported activity on human lung epithelial cells provides a direct link to pulmonary biology not observed with the related compound 8-prenylkaempferol, which primarily targets viral response pathways .

In Vivo Osteoporosis and Bone Regeneration Studies with Oral Dosing

Select Noricaritin for in vivo bone studies where oral administration is desired. Its predicted high bioavailability (~68.6%) provides a significant advantage over icaritin (absolute bioavailability 4.33%), reducing the need for high doses and enabling more practical and translatable oral dosing regimens in rodent models of osteoporosis or fracture healing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Noricaritin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.